molecular formula C11H15N B1368561 3-[(3-N,N-Dimethylamino)phenyl]-1-propene CAS No. 52276-05-8

3-[(3-N,N-Dimethylamino)phenyl]-1-propene

Cat. No.: B1368561
CAS No.: 52276-05-8
M. Wt: 161.24 g/mol
InChI Key: CASIPJOHTVIPPW-UHFFFAOYSA-N
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Description

3-[(3-N,N-Dimethylamino)phenyl]-1-propene is an organic compound featuring a dimethylamino group attached to a phenyl ring, which is further connected to a propene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-N,N-Dimethylamino)phenyl]-1-propene typically involves the reaction of dimethylamine with a suitable precursor such as resorcinol. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, ensuring the safety and efficiency of production .

Chemical Reactions Analysis

Types of Reactions

3-[(3-N,N-Dimethylamino)phenyl]-1-propene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenyl derivatives, amines, and oxides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-[(3-N,N-Dimethylamino)phenyl]-1-propene involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group plays a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-N,N-Dimethylamino)phenyl]-1-propene is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its combination of a dimethylamino group with a phenyl-propene structure makes it versatile for various applications in research and industry .

Properties

IUPAC Name

N,N-dimethyl-3-prop-2-enylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-4-6-10-7-5-8-11(9-10)12(2)3/h4-5,7-9H,1,6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASIPJOHTVIPPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641210
Record name N,N-Dimethyl-3-(prop-2-en-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52276-05-8
Record name N,N-Dimethyl-3-(prop-2-en-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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